Redox Potential Shift vs. Isomers Due to Steric Inhibition of Resonance
The first half-wave reduction potential (E1/2) of 2,3-dimethoxy-1,4-benzoquinone is positively shifted relative to its 2,5- and 2,6-dimethoxy isomers, as well as mono-methoxy-1,4-benzoquinone. This is a direct consequence of the adjacent methoxy groups causing steric hindrance that prevents full resonance interaction with the quinone ring, resulting in a higher electron affinity [1].
| Evidence Dimension | First half-wave reduction potential (E1/2) in aprotic solvent |
|---|---|
| Target Compound Data | More positive (exact value not numerically stated in abstract but directionally confirmed) |
| Comparator Or Baseline | 2,5-dimethoxy-1,4-benzoquinone; 2,6-dimethoxy-1,4-benzoquinone; methoxy-1,4-benzoquinone |
| Quantified Difference | Potential is positive (higher electron affinity) compared to all listed comparators. |
| Conditions | Cyclic voltammetry in aprotic solvent (details in full text of Prince et al., 1983). |
Why This Matters
This confirms that 2,3-dimethoxy-1,4-benzoquinone is not a redox-equivalent substitute for other methoxybenzoquinones; its distinct potential is critical for accurately modeling ubiquinone's head group in electron transfer studies.
- [1] Prince, R. C., Dutton, P. L., & Bruce, J. M. (1983). Electrochemistry of ubiquinones. FEBS Letters, 160(1-2), 273–276. View Source
